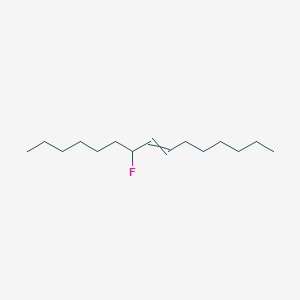
9-Fluoropentadec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoropentadec-7-ene is an organic compound characterized by a fluorine atom attached to the ninth carbon of a pentadecene chain. This compound is part of the broader class of fluorinated alkenes, which are known for their unique chemical properties due to the presence of fluorine. Fluorinated compounds often exhibit increased stability, resistance to degradation, and unique reactivity patterns, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoropentadec-7-ene typically involves the fluorination of a suitable precursor. One common method is the addition of hydrogen fluoride to a pentadecene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride or boron trifluoride to facilitate the fluorination process. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of specialized reactors and automated systems ensures consistent product quality and higher yields. Additionally, the purification of the final product is typically carried out using distillation or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Fluoropentadec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in an aqueous solution.
Major Products:
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Fluoropentadec-7-ene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation. It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it suitable for applications in coatings, lubricants, and high-performance materials.
Wirkmechanismus
The mechanism of action of 9-Fluoropentadec-7-ene is primarily influenced by the presence of the fluorine atom, which alters the electronic properties of the molecule. The fluorine atom increases the compound’s electronegativity, leading to changes in reactivity and interaction with other molecules. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,8-Diazabicyclo[5.4.0]undec-7-ene: A fluorinated compound used as a catalyst and non-nucleophilic base in organic synthesis.
Fluorinated Alkenes: A broader class of compounds that share similar properties due to the presence of fluorine atoms.
Uniqueness: 9-Fluoropentadec-7-ene is unique due to its specific structure, which combines a long carbon chain with a strategically placed fluorine atom. This combination imparts distinct chemical and physical properties, such as increased stability and unique reactivity patterns, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
138710-21-1 |
|---|---|
Molekularformel |
C15H29F |
Molekulargewicht |
228.39 g/mol |
IUPAC-Name |
9-fluoropentadec-7-ene |
InChI |
InChI=1S/C15H29F/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h12,14-15H,3-11,13H2,1-2H3 |
InChI-Schlüssel |
YGLLDGPUDNECJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC(CCCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


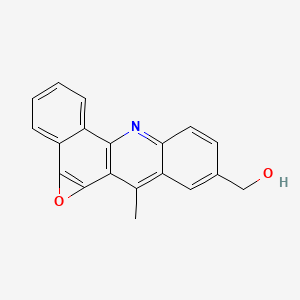
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
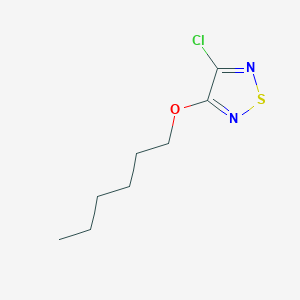
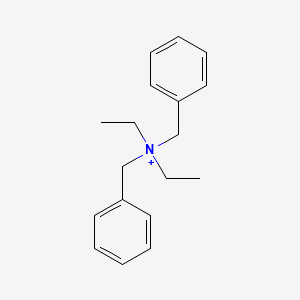
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
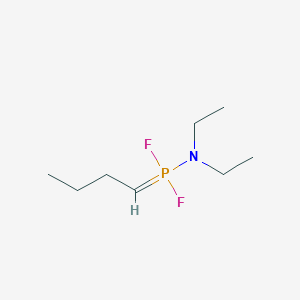
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
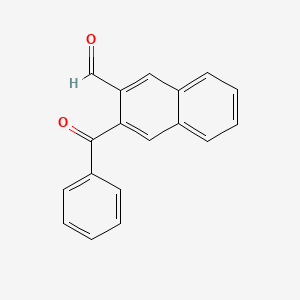

![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
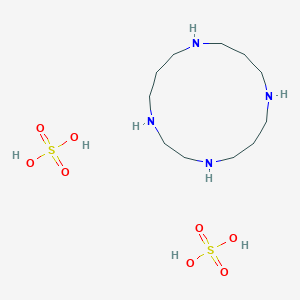
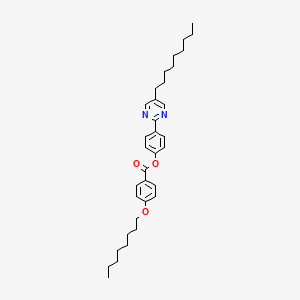
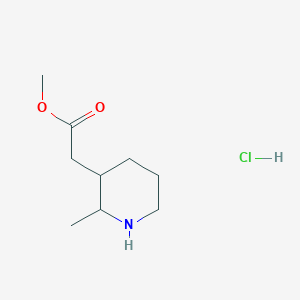
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
